molecular formula C9H12N2O B13593164 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal

3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal

Cat. No.: B13593164
M. Wt: 164.20 g/mol
InChI Key: IVBUQPIMXIGKHD-SNAWJCMRSA-N
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Description

3-(Trimethyl-1H-pyrazol-4-yl)prop-2-enal is a chemical compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal typically involves the condensation of α, β-unsaturated aldehydes or ketones with hydrazine derivatives. One efficient method includes using a catalyst such as H3[PW12O40]/SiO2 under microwave irradiation and solvent-free conditions. This method offers good yields and environmentally friendly reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free conditions and microwave irradiation, are likely to be employed to ensure efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-(Trimethyl-1H-pyrazol-4-yl)prop-2-enal undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

3-(Trimethyl-1H-pyrazol-4-yl)prop-2-enal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(trimethyl-1H-pyrazol-4-yl)prop-2-enal involves its interaction with molecular targets in biological systems. The compound can act as an inhibitor or activator of specific enzymes or receptors, depending on its structural modifications. The pathways involved may include signal transduction pathways that regulate cell proliferation, apoptosis, or other cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-Pyrazol-4-yl)-1-propanamine
  • 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine
  • N-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine

Uniqueness

3-(Trimethyl-1H-pyrazol-4-yl)prop-2-enal stands out due to its unique structural features, which confer specific reactivity and biological activity. Its trimethyl substitution pattern enhances its stability and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

(E)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enal

InChI

InChI=1S/C9H12N2O/c1-7-9(5-4-6-12)8(2)11(3)10-7/h4-6H,1-3H3/b5-4+

InChI Key

IVBUQPIMXIGKHD-SNAWJCMRSA-N

Isomeric SMILES

CC1=C(C(=NN1C)C)/C=C/C=O

Canonical SMILES

CC1=C(C(=NN1C)C)C=CC=O

Origin of Product

United States

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